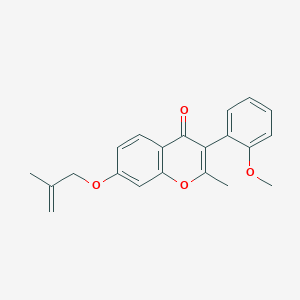

3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

3-(2-Methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and a 2-methylallyloxy chain at position 5. This compound belongs to the flavone family, a class of oxygen-containing heterocyclic compounds known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . Its structure combines methoxy and allyloxy substituents, which are critical for modulating solubility, metabolic stability, and biological interactions.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDMBEMLICOQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2-methyl-3-buten-2-ol.

Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and 2-methyl-3-buten-2-ol in the presence of a base such as sodium hydroxide.

Cyclization: The resulting intermediate undergoes cyclization to form the chromone core structure.

Alkylation: The final step involves the alkylation of the chromone core with 2-methylallyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromones.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for treating diseases like cancer and neurodegenerative disorders.

Industry: Used in the synthesis of dyes and pigments due to its chromone structure.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives exhibit significant structural diversity due to variations in substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Flexibility vs. Rigidity :

- The target compound’s 2-methylallyloxy group introduces conformational flexibility, which may improve binding to dynamic biological targets compared to rigid substituents like the 2-oxo-2-phenylethoxy group in .

- In contrast, the 2-methylpropoxy chain in adopts a fixed geometry, favoring crystal packing via π-π interactions .

Electronic Effects: The 2-methoxyphenyl group (target) vs. 4-methoxyphenoxy () alters electron density distribution. The ortho-methoxy substitution in the target compound may sterically hinder interactions, whereas the para-methoxy group in enhances resonance stabilization .

Metabolic Stability :

- The allyloxy group in the target compound mimics bioisosteric strategies seen in , where chlorine substitution improves metabolic resistance. This suggests the target may exhibit longer half-lives compared to hydroxylated analogs like .

Synthetic Accessibility: The target compound’s synthesis likely follows GP-A reaction protocols (), similar to triazole-bridged flavonoid dimers. However, the absence of a triazole bridge simplifies purification compared to ’s complex dimers .

Research Findings and Implications

- Structural Insights: Crystallographic data for analogs (e.g., ) reveal that chromenone derivatives stabilize via intramolecular C–H···O bonds and π-π stacking.

- Biological Potential: While direct data are lacking, structurally similar compounds in and show that alkylamine and pyrrolidinyl substitutions enhance bioactivity. The target’s 2-methylallyl group could similarly optimize pharmacokinetic profiles .

- Analytical Characterization : NMR and HRMS data () for analogs provide benchmarks for verifying the target compound’s structure. For example, the allyloxy proton signals (δ ~4.5–5.5 ppm) would distinguish it from methoxy or hydroxyl analogs .

Biological Activity

3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a member of the flavonoid class, exhibits a diverse range of biological activities. This compound is characterized by its complex structure, which includes multiple methoxy and allyl functional groups that contribute to its biological efficacy.

- Chemical Name : this compound

- Molecular Formula : C18H20O4

- Molecular Weight : 300.35 g/mol

- CAS Number : Not available in the provided sources

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16–128 µg/mL |

| Escherichia coli | 16–128 µg/mL |

The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as:

- Nitric oxide (NO)

- Reactive oxygen species (ROS)

- Tumor necrosis factor-alpha (TNF-α)

In cellular assays, treatment with the compound significantly reduced TNF-α levels in activated macrophages, indicating its potential for treating inflammatory diseases.

Antioxidant Properties

This flavonoid exhibits strong antioxidant activity, surpassing that of synthetic antioxidants like butylated hydroxytoluene (BHT). Its ability to scavenge free radicals and reduce oxidative stress is critical for its protective effects against cellular damage.

Antibacterial Activity

In vitro tests have confirmed the antibacterial efficacy of the compound, with MIC values indicating potent activity against common pathogens.

Anti-inflammatory Activity

Cellular assays demonstrated significant reductions in pro-inflammatory cytokines upon treatment with the compound.

Antioxidant Activity

The compound's capacity to inhibit lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay, resulting in a notable reduction in malondialdehyde levels compared to control groups.

Hepatoprotective Effects

Animal models subjected to carbon tetrachloride (CCl4)-induced liver damage exhibited significant liver protection when treated with the compound. Histopathological examinations revealed reduced necrosis and improved liver function markers.

Leishmanicidal Activity

The compound has shown effectiveness against Leishmania donovani, with studies indicating a reduction in parasite viability by over 70% at specific concentrations.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against S. aureus and E. coli.

- Findings : The compound exhibited MIC values suggesting strong antibacterial activity, particularly effective in preventing bacterial growth.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the impact on TNF-α production.

- Findings : Significant inhibition of TNF-α was observed, supporting its potential use in inflammatory conditions.

-

Hepatoprotective Study :

- Objective : To determine protective effects on liver function.

- Findings : The compound demonstrated hepatoprotective properties, improving liver enzyme levels and reducing histological damage in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.